

Economic and efficiency comparison of different ammonium phosphate fertilizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium nitrate phosphate

Cat. No.: B12673135

[Get Quote](#)

A Comparative Guide to Ammonium Phosphate Fertilizers: MAP, DAP, and APP

An objective analysis of the economic and agronomic efficiency of Monoammonium Phosphate (MAP), Diammonium Phosphate (DAP), and Ammonium Polyphosphate (APP) for researchers, scientists, and agricultural professionals.

This guide provides a comprehensive comparison of three leading ammonium phosphate fertilizers: Monoammonium Phosphate (MAP), Diammonium Phosphate (DAP), and Ammonium Polyphosphate (APP). The selection of an appropriate phosphorus fertilizer is a critical decision in optimizing crop production and ensuring economic returns. This document synthesizes experimental data to compare these fertilizers based on their chemical properties, agronomic performance, and economic viability, providing a resource for informed decision-making in agricultural and research settings.

Chemical and Physical Properties

Ammonium phosphate fertilizers are produced by reacting phosphoric acid with ammonia. The ratio of these reactants is the primary determinant of the final product.[\[1\]](#)

- Monoammonium Phosphate (MAP): Formed in a 1:1 ratio of ammonia to phosphoric acid, MAP is a granular fertilizer with a typical nutrient analysis of 10-11% nitrogen (N) and 48-55% phosphorus (P₂O₅).[\[1\]](#) When dissolved in the soil, MAP creates an acidic environment

(pH around 4.0-5.0), which can be beneficial in neutral to alkaline soils by enhancing phosphorus availability.[1][2]

- Diammonium Phosphate (DAP): Produced with a 2:1 ammonia to phosphoric acid ratio, DAP is the most widely used phosphorus fertilizer globally.[1][3] Its typical analysis is 18% N and 46% P₂O₅.[1] In contrast to MAP, the dissolution of DAP in soil results in an alkaline reaction (pH around 7.5-8.0), making it a suitable option for acidic soils.[1][4]
- Ammonium Polyphosphate (APP): APP is a liquid or solid fertilizer containing chains of phosphate molecules.[1] It is produced by heating orthophosphoric acid to remove water, followed by ammoniation.[1] APP typically contains 10-15% N and 34-62% P₂O₅. The polyphosphate chains hydrolyze into orthophosphate in the soil, providing a slower, more sustained release of phosphorus.[1]

Agronomic Performance: A Comparative Analysis

The efficiency of ammonium phosphate fertilizers is influenced by several factors, including soil type, crop species, and application methods. While MAP and DAP often exhibit similar performance, notable differences can arise under specific conditions.[1]

Crop Yield and Biomass Production

Experimental data indicates that the choice of ammonium phosphate fertilizer can significantly impact crop yields, with soil pH being a critical factor.[1]

In a study on wheat, the application of different phosphate fertilizers significantly increased grain yield compared to a control group.[5] Another study on wheat demonstrated the superiority of APP in terms of dry matter and plant height, followed by MAP and then DAP.[6][7] For maize, research has shown that APP can outperform other phosphorus fertilizers in terms of yield.[8] In soybeans, studies have found little difference in yield between MAP and DAP.[9][10]

Nutrient Uptake and Use Efficiency

Phosphorus Use Efficiency (PUE) is a key metric for evaluating fertilizer performance. It is generally calculated as the difference in phosphorus uptake between fertilized and unfertilized plants, divided by the amount of fertilizer applied.[1]

APP has been shown to enhance phosphorus uptake in maize by improving root length and surface area.^[8] Its slow-release characteristic can also reduce phosphorus fixation in the soil, increasing its availability to plants over a longer period.^[11] One study reported that APP increased phosphorus uptake in maize by 83.9% compared to a control without phosphorus and by 7.8–16.2% compared to other phosphorus treatments.^[8]

Economic Comparison

The economic viability of a fertilizer is a crucial factor in its practical application. While DAP is often considered the most economical phosphorus fertilizer due to its high nutrient analysis, a comprehensive cost-benefit analysis should also consider its impact on crop yield under specific soil conditions.^{[1][12]}

The benefit-cost ratio (BCR) and return on investment (ROI) are useful metrics for evaluating the economic feasibility of fertilizer use. Studies on wheat have shown that phosphorus fertilization can significantly increase net returns and BCR.^{[1][13]} The economic optimum fertilizer rate is the rate that maximizes profit, which may not necessarily be the rate that produces the highest yield.

The following table provides a summary of experimental data on crop yield and economic returns for different ammonium phosphate fertilizers.

Fertilizer	Crop	Soil Type/pH	Yield Increase (%)	Economic Metric	Value	Reference
DAP	Wheat	Acidic (pH 4.8)	~20 bushel/acre increase over control	-	-	[4]
MAP	Wheat	Acidic (pH 4.8)	~15 bushel/acre increase over control	-	-	[4]
APP	Wheat	Not Specified	Superior dry matter and plant height vs. MAP & DAP	-	-	[6][7]
MAP	Wheat	Not Specified	Higher dry matter and plant height vs. DAP	-	-	[6][7]
APP	Maize	Black soil	21.77% increase over control	-	-	[8]
DAP	Maize	Black soil	3.03% increase over control	-	-	[8]

MAP vs. DAP	Soybean	Not Specified	No significant difference in yield	-	-	[9][10]
NP Fertilizer	Wheat	Rainfed	71% increase over control (at 50-25 kg NP/ha)	Benefit- Cost Ratio	7.01	[14]

Experimental Protocols

The following provides a generalized methodology for conducting field trials to evaluate and compare the efficiency of different ammonium phosphate fertilizers.

Experimental Design

A randomized complete block design (RCBD) is commonly used to account for field variability. [5][6][7] The experiment should include a control treatment (no phosphorus fertilizer) and treatments for each fertilizer type (MAP, DAP, APP) at various application rates.[12] Each treatment should be replicated multiple times (typically 3-4) to ensure statistical validity.[6][7]

Site Selection and Soil Analysis

The experimental site should be selected based on its suitability for the chosen crop and should have a known history of phosphorus levels.[1] Initial soil samples should be collected from the experimental area before fertilizer application to determine baseline nutrient levels, pH, and other relevant soil properties.[5]

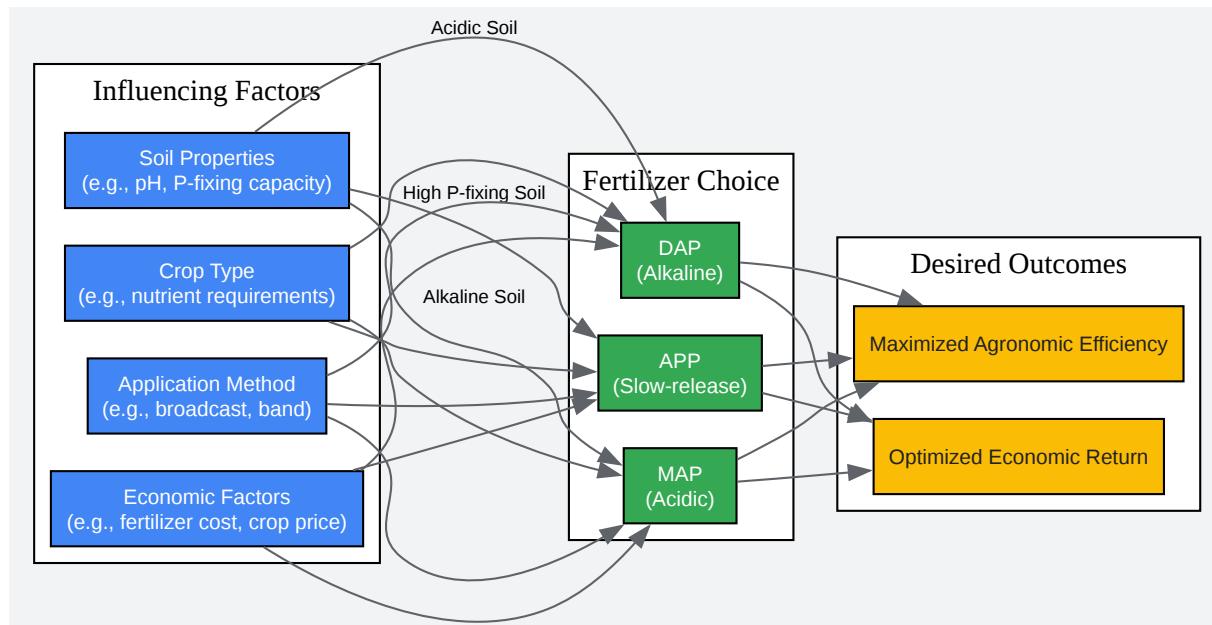
Fertilizer Application

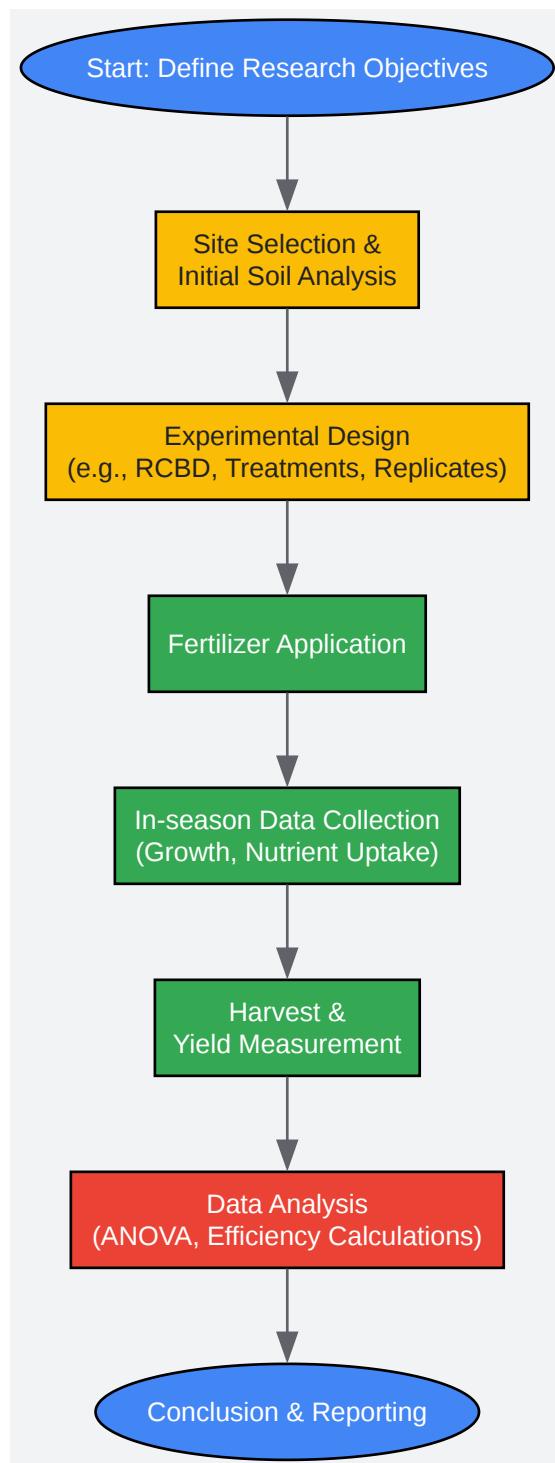
Fertilizers should be applied at rates determined by the experimental design.[12] Application methods can include broadcasting, banding, or fertigation, and the chosen method should be consistent across all treatments.[1]

Data Collection

Data should be collected on various parameters throughout the growing season, including:

- Growth Parameters: Plant height, leaf area index, and dry matter accumulation.[1][15]
- Yield Components: Number of tillers, grains per spike, and 1000-grain weight for cereal crops.[15]
- Crop Yield: Grain and straw/stover yield at harvest.[1][5]
- Nutrient Analysis: Plant tissue samples should be collected and analyzed for nitrogen and phosphorus content to determine nutrient uptake.[5]


Efficiency Calculations


- Phosphorus Use Efficiency (PUE): $(P \text{ uptake in fertilized plot} - P \text{ uptake in unfertilized plot}) / \text{Amount of P applied} \times 100$
- Agronomic Efficiency (AE): $(\text{Grain yield in fertilized plot} - \text{Grain yield in unfertilized plot}) / \text{Amount of nutrient applied}$
- Benefit-Cost Ratio (BCR): $\text{Gross returns} / \text{Total cost of cultivation}$ [13]
- Return on Investment (ROI): $(\text{Net return} / \text{Cost of fertilizer}) \times 100$ [1]

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[1] Mean separation tests, such as the Least Significant Difference (LSD) test, can be used to compare individual treatment means.[1]

Visualizing Key Relationships and Processes Signaling Pathways, Experimental Workflows, and Logical Relationships

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. downloads.backpaddock.com.au [downloads.backpaddock.com.au]
- 3. uat.incitecpivotfertilisers.com.au [uat.incitecpivotfertilisers.com.au]
- 4. osunpk.com [osunpk.com]
- 5. Field Experiment to Evaluate the Phosphate Fertilizers Effect on Wheat' Morphological Traits [teiee.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium Polyphosphate Promotes Maize Growth and Phosphorus Uptake by Altering Root Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fieldadvisor.org [fieldadvisor.org]
- 10. youtube.com [youtube.com]
- 11. hnsincere.com [hnsincere.com]
- 12. repository.cimmyt.org [repository.cimmyt.org]
- 13. researcherslinks.com [researcherslinks.com]
- 14. jaragri.com [jaragri.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Economic and efficiency comparison of different ammonium phosphate fertilizers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12673135#economic-and-efficiency-comparison-of-different-ammonium-phosphate-fertilizers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com